molecular formula C8H9NO B13460871 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole

5-Ethynyl-2-(propan-2-yl)-1,3-oxazole

Cat. No.: B13460871
M. Wt: 135.16 g/mol
InChI Key: ZBDWLKSMQUABMD-UHFFFAOYSA-N
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Description

5-Ethynyl-2-(propan-2-yl)-1,3-oxazole is a heterocyclic compound featuring a 1,3-oxazole core substituted with an ethynyl group at position 5 and an isopropyl group at position 2. The ethynyl group introduces rigidity and linearity, while the isopropyl substituent contributes steric bulk. This structural combination may influence electronic properties, solubility, and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the ethynyl group onto the oxazole ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The ethynyl group participates in Sonogashira coupling with aryl/vinyl halides to form conjugated systems. For example:

  • Reaction with iodobenzene under Pd(PPh₃)₂Cl₂/CuI catalysis in triethylamine yields 5-(phenylethynyl)-2-(propan-2-yl)-1,3-oxazole .

  • Yields range from 72–84% depending on solvent (THF vs. DMF) and base (Cs₂CO₃ vs. Et₃N) .

Heck coupling with alkenes is also feasible, though less common due to competing alkyne reactivity.

Cycloaddition Reactions

The terminal alkyne undergoes Huisgen azide-alkyne cycloaddition (CuAAC):

  • With benzyl azide, the reaction forms a 1,2,3-triazole-linked oxazole derivative in 85–92% yield using CuSO₄/Na ascorbate in H₂O/tert-BuOH .

  • Diels-Alder reactions with electron-deficient dienes (e.g., tetrazines) proceed under microwave irradiation (120°C, 30 min), achieving >90% conversion .

Electrophilic Substitution on the Oxazole Ring

The oxazole ring undergoes regioselective substitution at position 4 due to the electron-withdrawing ethynyl and isopropyl groups:

  • Halogenation with N-bromosuccinimide (NBS) in CCl₄ yields 4-bromo-5-ethynyl-2-(propan-2-yl)-1,3-oxazole (78% yield ) .

  • Nitration using HNO₃/H₂SO₄ at 0°C selectively produces the 4-nitro derivative (65% yield ) .

Alkyne Functionalization

The ethynyl group is amenable to:

  • Hydrogenation : Semi-reduction with Lindlar’s catalyst gives the cis-alkene (80% yield ), while full hydrogenation with H₂/Pd-C yields the ethyl derivative .

  • Hydrometallation : Reacts with BH₃·THF to form a vinylborane intermediate for Suzuki-Miyaura cross-couplings .

Nucleophilic Additions

The oxazole’s C2-position (adjacent to isopropyl) reacts with Grignard reagents:

  • Addition of MeMgBr in THF at −78°C forms a 2-isopropyl-5-ethynyl-4-methyloxazole (62% yield ) .

Stability and Reactivity Considerations

  • The compound is stable under acidic conditions (pH > 3) but degrades in strong bases (pH > 10) via oxazole ring opening.

  • Storage under inert atmosphere (N₂/Ar) is recommended to prevent alkyne oxidation .

Scientific Research Applications

5-Ethynyl-2-(propan-2-yl)-1,3-oxazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Ethynyl-2-(propan-2-yl)-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, leading to inhibition or activation of the target. The oxazole ring can also interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Scaffolds and Hydrogen-Bonding Capacity

  • 1,3-Oxazole vs. Oxadiazoles/Thiazoles (): Oxadiazoles (e.g., 1,2,4-oxadiazole) contain additional nitrogen atoms, enhancing hydrogen-bond acceptor capacity. This property is critical for interactions with biological targets like enzymes or receptors . However, the ethynyl substituent in 5-ethynyl-2-(propan-2-yl)-1,3-oxazole may introduce unique π-π stacking or hydrophobic interactions.

Cytokinin-like Activity in Oxazole Derivatives

  • Oxazolopyrimidine Derivatives (): Compounds like 2,5-diphenyl[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one exhibit cytokinin-like activity, promoting plant biomass growth. The phenyl groups here likely enhance planar stacking and receptor binding .

Solubility and Stability

  • Lipophilicity : The ethynyl and isopropyl groups may increase hydrophobicity compared to hydroxyl- or bromine-substituted oxazoles, affecting bioavailability .
  • Stability : The electron-withdrawing ethynyl group could destabilize the oxazole ring under acidic or oxidative conditions compared to electron-donating substituents.

Data Tables

Table 1: Comparison of Key Oxazole Derivatives

Compound Substituents Biological Activity Key Findings Reference
This compound Ethynyl (C5), isopropyl (C2) Not reported (inferred) Potential for unique π interactions -
5-(4-Bromophenyl)-1,3-oxazole Bromophenyl (C5) Aromatase inhibition Docking affinity via bromine
4-Hydroxyphenyl-1,3-oxazole Hydroxyphenyl (C4) Antimicrobial (25–200 µg/mL) Activity against MRSA, E. coli
2,5-Diphenyl-oxazolopyrimidine Phenyl (C2, C5) Cytokinin-like activity Biomass growth promotion

Table 2: Hydrogen-Bonding Capacity of Heterocycles

Heterocycle Electronegative Atoms Hydrogen-Bond Acceptor Sites
1,3-Oxazole 2 (O, N) 2
1,2,4-Oxadiazole 3 (O, 2N) 3
1,3,4-Oxadiazole 3 (O, 2N) 3

Biological Activity

5-Ethynyl-2-(propan-2-yl)-1,3-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a five-membered ring structure containing one nitrogen atom and one oxygen atom, with a molecular formula of C₈H₉N₃O. The presence of an ethynyl group at the 5-position and an isopropyl group at the 2-position contributes to its unique reactivity and biological properties.

Structural Characteristics

The unique structural arrangement of this compound may lead to distinct biological activities not found in other oxazoles. The following table summarizes some compounds with similar structural features and their unique properties:

Compound NameStructure FeaturesUnique Properties
4-Ethynyl-1,3-thiazoleContains sulfur instead of oxygenExhibits different reactivity patterns
5-Ethynyl-1,3-benzoxazoleBenzene ring substitutionPotentially enhanced biological activity
5-Alkynyl-substituted oxazolesVarying alkynyl groups at position 5Diverse applications in medicinal chemistry

Biological Activity

Research indicates that oxazole derivatives, including this compound, exhibit significant biological activities, particularly in the following areas:

Antiviral Activity : Studies have shown that certain oxazole derivatives possess antiviral properties. For instance, compounds related to oxazoles have been evaluated for their effectiveness against various viruses, including HIV and influenza. The mechanisms often involve inhibition of viral replication or interference with viral entry into host cells .

Antiproliferative Effects : The compound has been explored for its antiproliferative effects on human cancer cell lines. In vitro studies suggest that it may inhibit the growth of tumor cells through mechanisms such as apoptosis induction or cell cycle arrest .

Enzyme Inhibition : The structural characteristics of this compound suggest potential as an enzyme inhibitor. For example, similar compounds have been noted for their ability to inhibit key enzymes involved in cancer progression and viral replication .

Case Studies and Research Findings

  • Antiviral Screening : A study focused on a library of oxazole derivatives demonstrated that some compounds exhibited notable antiviral activity against various pathogens. The screening revealed that derivatives with specific substitutions had improved efficacy against viruses like HIV and influenza .
  • Cytotoxicity Assessment : In a cytotoxicity study involving B16F10 cells (a melanoma cell line), compounds similar to this compound were tested at various concentrations. Results indicated that while some derivatives showed cytotoxic effects at higher concentrations, others maintained low toxicity while effectively inhibiting cell proliferation .
  • Structure–Activity Relationship (SAR) : Research into the SAR of oxazole derivatives has provided insights into how different substituents affect biological activity. For example, the introduction of specific functional groups can significantly enhance the inhibitory potency against targeted enzymes or receptors .

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

5-ethynyl-2-propan-2-yl-1,3-oxazole

InChI

InChI=1S/C8H9NO/c1-4-7-5-9-8(10-7)6(2)3/h1,5-6H,2-3H3

InChI Key

ZBDWLKSMQUABMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=C(O1)C#C

Origin of Product

United States

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